molecular formula C4H7BrO3 B1602121 2-Bromo-3-methoxypropanoic acid CAS No. 65090-78-0

2-Bromo-3-methoxypropanoic acid

Cat. No.: B1602121
CAS No.: 65090-78-0
M. Wt: 183 g/mol
InChI Key: PSAODTDHXIDDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methoxypropanoic acid is an organic compound with the molecular formula C4H7BrO3. It is a brominated derivative of methoxypropanoic acid and is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxypropanoic acid can be synthesized through the bromination of 3-methoxypropanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can enhance the efficiency and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can also participate in elimination reactions to form alkenes, particularly under basic conditions.

    Oxidation and Reduction: While the methoxy group is relatively stable, the carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in aqueous or alcoholic solvents.

    Elimination: Strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of 3-methoxypropanoic acid derivatives.

    Elimination: Formation of alkenes such as 3-methoxypropene.

    Oxidation: Formation of carboxylates.

    Reduction: Formation of alcohols like 3-methoxypropanol.

Scientific Research Applications

2-Bromo-3-methoxypropanoic acid is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Employed in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-bromo-3-methoxypropanoic acid involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a useful intermediate. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or altering enzyme conformation. The methoxy and carboxylic acid groups can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    3-Methoxypropanoic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-3-hydroxypropanoic Acid: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    2-Bromo-3-chloropropanoic Acid: Contains a chlorine atom instead of a methoxy group, affecting its chemical properties and uses.

Uniqueness: 2-Bromo-3-methoxypropanoic acid is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, elimination, and oxidation-reduction reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-bromo-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAODTDHXIDDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562123
Record name 2-Bromo-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65090-78-0
Record name 2-Bromo-3-methoxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65090-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methoxypropanoic acid
Reactant of Route 3
2-Bromo-3-methoxypropanoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-methoxypropanoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-methoxypropanoic acid
Reactant of Route 6
2-Bromo-3-methoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.